4-Nitrophthalhydrazide
Overview
Description
4-Nitrophthalhydrazide is an organic compound with the molecular formula C8H5N3O4. It is a light yellow powder that is insoluble in water . This compound is a nitrated amine derivative and is known for its applications in various scientific fields, including chemistry and biology .
Preparation Methods
4-Nitrophthalhydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 5-nitroisoindoline-1,3-dione with hydrazine hydrate in ethanol. The reaction mixture is refluxed for 5 hours, and the resulting product is filtered and dried to obtain this compound with an 80% yield . Industrial production methods may vary, but they generally follow similar principles of using hydrazine derivatives and nitro compounds under controlled conditions.
Chemical Reactions Analysis
4-Nitrophthalhydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrazine hydrate, sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitrophthalhydrazide has several applications in scientific research:
Biology: It is used in biochemical assays and as a reagent in various biological experiments.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophthalhydrazide involves its ability to undergo condensation reactions. For example, in the synthesis of luminol, the hydrazine group attacks the carboxylic carbon, leading to the formation of an amide bond. This reaction involves proton transfer and the removal of a water molecule . The compound’s reactivity is largely due to the presence of the nitro group, which can participate in various chemical transformations.
Comparison with Similar Compounds
4-Nitrophthalhydrazide can be compared with other nitro compounds and hydrazine derivatives:
3-Nitrophthalhydrazide: Similar in structure, but with different reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound, particularly in the synthesis of chemiluminescent compounds and its role as an intermediate in organic synthesis.
Properties
IUPAC Name |
6-nitro-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFIOLKLHNOFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Record name | 4-NITROPHTHALHYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20787 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025774 | |
Record name | 6-Nitrophthalhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025774 | |
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Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitrophthalhydrazide is a light yellow powder. (NTP, 1992) | |
Record name | 4-NITROPHTHALHYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20787 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | 4-NITROPHTHALHYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20787 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3682-19-7 | |
Record name | 4-NITROPHTHALHYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20787 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Hydroxy-7-nitro-1(2H)-phthalazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3682-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3682-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6-Nitrophthalhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-pot synthesis method for 4-Nitrophthalhydrazide (and its isomer, 3-Nitrophthalhydrazide) as a precursor to luminol/isoluminol?
A1: The research paper [] highlights a one-pot synthesis method for luminol and isoluminol, utilizing 3-Nitrophthalhydrazide and this compound as key intermediates, respectively. Traditional synthesis methods often involve multiple steps with isolation and purification of intermediates, leading to increased cost and waste. The one-pot process described offers several advantages:
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